molecular formula C4H6BrF2NO2 B8264062 2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide

Cat. No. B8264062
M. Wt: 218.00 g/mol
InChI Key: VGHGMQSGTZHAGU-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C4H6BrF2NO2 and its molecular weight is 218.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Z-unsaturated N-methoxy-N-methylamides : Fortin, Dupont, and Deslongchamps (2002) demonstrated the use of 2-bromo-N-methoxy-N-methylacetamide in synthesizing N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide via the Arbuzov reaction. This process was effective in producing Z-unsaturated amides from aldehydes, showcasing the compound's versatility in organic synthesis (Fortin, Dupont, & Deslongchamps, 2002).

  • Visible-Light-Driven Direct 2,2-Difluoroacetylation : Furukawa et al. (2020) utilized ethyl 2-bromo-2,2-difluoroacetate, a related compound, in a visible-light-driven process to synthesize 2,2-difluoroacetyl compounds. This method, involving blue LED irradiation and specific solvents and reducing agents, successfully produced various 2,2-difluoroalkanoates and 2,2-difluoroalkenoates (Furukawa et al., 2020).

  • Synthesis of 2-Bromo-6-methoxynaphthalene : Xu and He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in creating anti-inflammatory agents. Their method provides a safer alternative to traditional methylating agents, highlighting the potential utility of bromo and methoxy-substituted compounds in pharmaceutical synthesis (Xu & He, 2010).

  • Radical Reactions for Synthesis of 3,3-Difluoro-GABA : Kondratov et al. (2015) explored the Na2S2O4-mediated radical additions of ethyl/methyl 2-bromo-2,2-difluoroacetate to vinyl ethers, leading to the synthesis of 3,3-difluoro-GABA. This study shows the compound's role in creating novel organic compounds with potential pharmaceutical applications (Kondratov et al., 2015).

  • Julia Olefination Protocol : Manjunath, Sane, and Aidhen (2006) developed a new reagent from 2-chloro-N-methoxy-N-methylacetamide for synthesizing α,β-unsaturated N-methoxy-N-methyl-amide structures. This process highlights the compound's contribution to creating important organic functionalities (Manjunath, Sane, & Aidhen, 2006).

properties

IUPAC Name

2-bromo-2,2-difluoro-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrF2NO2/c1-8(10-2)3(9)4(5,6)7/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHGMQSGTZHAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(F)(F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,2-difluoro-N-methoxy-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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